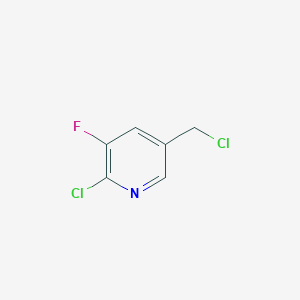
2-Chloro-5-(chloromethyl)-3-fluoropyridine
Übersicht
Beschreibung
2-Chloro-5-(chloromethyl)-3-fluoropyridine, also known as 2C-5F-CMF, is a fluorinated pyridine derivative used in scientific research. It is an important intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of organic compounds for a range of scientific research applications. 2C-5F-CMF is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Chloro-5-(chloromethyl)-3-fluoropyridine is an intermediate in the synthesis of various chemical compounds, including medicines and pesticides. Its purity and structural characteristics are crucial for its application in chemical synthesis. The compound's high reactivity and the ability to undergo nucleophilic aromatic substitutions make it valuable for creating novel compounds and enhancing the properties of existing ones. The study of its reactivity towards different substituents provides insights into designing more efficient synthesis routes for complex molecules, such as those found in pharmaceuticals and agrochemicals (Schlosser & Rausis, 2005).
Applications in Medical Imaging
The compound's derivatives, particularly fluoropyridines, have significant applications in medical imaging, such as Positron Emission Tomography (PET). The ability to introduce fluorine-18 into specific positions on the pyridine ring enhances the stability and utility of radiotracers, offering potential improvements in diagnostic imaging. Such advancements could lead to better disease detection and monitoring, showcasing the compound's importance in developing medical technologies (Carroll, Nairne, & Woodcraft, 2007).
Chemoselective Functionalization
Chemoselective functionalization of 2-Chloro-5-(chloromethyl)-3-fluoropyridine demonstrates its versatility in organic synthesis. The selective substitution reactions it undergoes enable the creation of compounds with desired functional groups, crucial for pharmaceuticals and materials science. Such specificity in chemical reactions is essential for developing new drugs and materials with tailored properties, highlighting the compound's role in advancing chemical research and development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Environmental and Catalytic Applications
The catalytic properties of derivatives of 2-Chloro-5-(chloromethyl)-3-fluoropyridine in fluorination reactions present opportunities for environmental applications. The development of metal oxide catalysts for selective fluorination processes offers a more sustainable approach to synthesizing fluorinated organic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This catalytic efficiency not only enhances the synthetic utility of fluoropyridines but also contributes to greener chemical processes (Cochon, Célérier, Rivière, Vigier, Comparot, Metz, & Brunet, 2010).
Eigenschaften
IUPAC Name |
2-chloro-5-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPTNFDTFHUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)-3-fluoropyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)
![N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2729481.png)
![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729486.png)
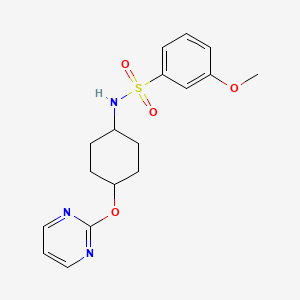
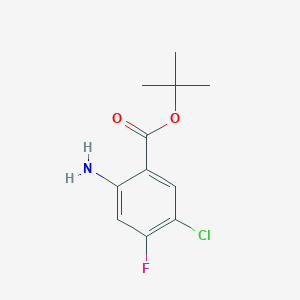
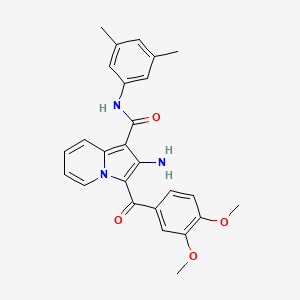

![2-[[5-Bromo-3-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2729493.png)
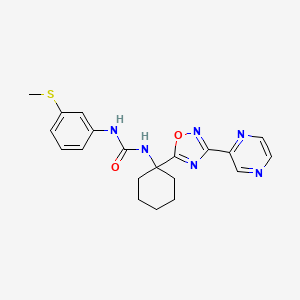
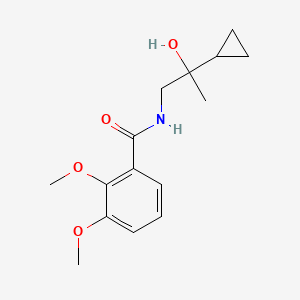
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)